molecular formula C18H17ClFN3O2 B2712162 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride CAS No. 2418594-35-9

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride

Cat. No.: B2712162
CAS No.: 2418594-35-9
M. Wt: 361.8
InChI Key: RKEPHRPVPQUJES-KQKCUOLZSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide; hydrochloride is a chiral small molecule featuring:

  • A 1R,2R-configured dihydroindenyl core with an amino group.
  • A 5-fluoro-1,2-benzoxazole heterocyclic system.
  • An acetamide linker bridging the indenyl and benzoxazole moieties.
  • A hydrochloride salt formulation to enhance solubility and stability.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2.ClH/c19-11-5-6-16-13(8-11)14(22-24-16)9-17(23)21-15-7-10-3-1-2-4-12(10)18(15)20;/h1-6,8,15,18H,7,9,20H2,(H,21,23);1H/t15-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEPHRPVPQUJES-KQKCUOLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)CC3=NOC4=C3C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CC3=NOC4=C3C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound comprises an indane moiety and a benzoxazole derivative, which may contribute to its pharmacological effects.

The compound's chemical structure includes:

  • Molecular Formula : C18H19ClFN3O2
  • Molecular Weight : 352.86 g/mol
  • CAS Number : 2418594-56-4

These properties suggest that the compound may exhibit specific interactions with biological targets due to its unique molecular configuration.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The specific mechanism may involve:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Signal Transduction : It could influence intracellular signaling pathways, leading to physiological changes.

Antidiabetic Potential

Recent studies have highlighted the potential of compounds similar to this compound as ligands for PPARγ (Peroxisome Proliferator Activated Receptor Gamma), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds that activate PPARγ can enhance insulin sensitivity and promote glucose uptake in adipocytes .

Anticancer Activity

Research indicates that benzoxazole derivatives possess anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells or interfering with cell cycle progression .

Neuroprotective Effects

Some studies suggest that indane-based compounds exhibit neuroprotective effects. The potential neuroprotective activity of this compound may arise from its ability to modulate neurotransmitter systems or protect against oxidative stress .

Case Studies and Research Findings

StudyFindings
Shoda et al. (2013)Identified similar compounds as effective insulin-sensitizing agents through PPARγ activation.
Recent Pharmacological ReviewHighlighted the anticancer properties of benzoxazole derivatives, suggesting potential therapeutic applications in oncology.
Neuropharmacology StudyDemonstrated neuroprotective effects of indane derivatives in models of neurodegeneration.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound is being investigated for its potential therapeutic effects in various diseases. Its unique structural features allow it to interact with biological targets effectively. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Case Studies

  • Cancer Treatment : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways. For instance, studies have shown that modifications to the compound enhance its efficacy against specific cancer cell lines.
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Animal studies have demonstrated improvements in cognitive function when administered in specific dosages.

Organic Synthesis

Building Block for Complex Molecules
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride serves as a versatile intermediate in the synthesis of more complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds.

Synthetic Routes
The synthesis typically involves:

  • Formation of the Indane Moiety : Utilizing cyclization reactions starting from commercially available precursors.
  • Introduction of Functional Groups : Employing reductive amination techniques to introduce amino groups while maintaining stereochemistry.

This compound's versatility in organic synthesis has been documented in numerous publications highlighting its role in developing pharmaceuticals and agrochemicals.

Material Science

Novel Material Development
The unique structure of this compound makes it suitable for creating novel materials with specific properties. Its hydrophobic naphthalene ring enhances interactions with other compounds, making it valuable in polymer chemistry and nanotechnology.

Comparison with Similar Compounds

Indole-Based Acetamide Derivatives

describes indole derivatives (e.g., 10j , 10k ) with acetamide linkers and substituents like chloro, fluoro, and nitro groups. Key differences include:

Compound Substituents Melting Point (°C) Notable Features
Target Compound 5-Fluoro-benzoxazole Not reported Chiral indenyl core, hydrochloride salt
10j () 3-Chloro-4-fluorophenyl 192–194 Higher crystallinity, lower yield (8%)
10m () Pyridin-2-yl 153–154 Enhanced solubility via pyridine

The target compound’s benzoxazole group may confer greater metabolic stability compared to the nitro group in 10l , which is prone to reduction in vivo. The hydrochloride salt likely improves aqueous solubility over neutral analogs like 10k .

Glucosylceramide Synthase (GCS) Inhibitors

highlights CCG-203586, a dihydroindenyl acetamide analog with a morpholino-propanol group. Key distinctions:

  • Target Compound: Lacks the morpholino-propanol pharmacophore but shares the dihydroindenyl-acetamide scaffold.
  • CCG-203586 : Engineered to evade P-glycoprotein recognition, enabling CNS penetration. The target’s 5-fluoro-benzoxazole may similarly reduce P-gp binding, though this requires validation .

AMPA Receptor Modulators

describes 17i , a dihydroindenyl sulfonamide with a fluoropyridinyl group. Comparisons:

Feature Target Compound 17i ()
Heterocycle Benzoxazole Fluoropyridine
Linker Acetamide Sulfonamide
CNS Penetration Potential (unverified) Confirmed (preclinical data)

Spiro-Oxazolidinone Derivatives

mentions 10, a spiro-oxazolidinone acetamide with a fluorobenzyl group. Structural contrasts:

  • Target Compound : Linear dihydroindenyl core vs. 10 ’s spirocyclic system.
  • Biological Implications : Spirocycles often improve metabolic stability but may reduce synthetic accessibility. The target’s simpler scaffold could streamline manufacturing .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • The 5-fluoro-benzoxazole in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to 10m ’s pyridine (clogP ~2.8).
  • The hydrochloride salt formulation counterbalances lipophilicity, enhancing solubility—a critical advantage over neutral analogs like 10j .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • The compound’s core structure involves an indenylamine linked to a benzoxazole-acetamide moiety. A plausible route involves:

  • Step 1 : Stereoselective synthesis of the (1R,2R)-1-amino-2,3-dihydro-1H-indene scaffold via asymmetric hydrogenation or enzymatic resolution .
  • Step 2 : Coupling the indene amine with 5-fluoro-1,2-benzoxazole-3-acetic acid using carbodiimide-mediated amidation .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
    • Optimization : Use microwave-assisted synthesis to reduce reaction time or apply flow chemistry for scalable production . Monitor intermediates via LC-MS and adjust stoichiometry based on HRMS data .

Q. How can stereochemical purity be validated during synthesis?

  • Methodology :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • X-ray crystallography : Confirm absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
  • Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., TD-DFT calculations) .

Q. What analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm backbone connectivity and substituent positions.
  • 19F^{19}\text{F}-NMR to verify fluorine substitution in the benzoxazole ring .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode with <2 ppm error) .
    • Thermogravimetric Analysis (TGA) : Assess hydrochloride stability and hydration/degradation thresholds.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or methoxy groups) and test activity against relevant targets (e.g., kinases, GPCRs).
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) .
  • In Vitro Assays : Measure IC50_{50} values in enzyme inhibition or cell viability assays. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Hypothesis Testing :

  • Metabolic Stability : Incubate the compound with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodents, focusing on plasma half-life and tissue distribution.
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and bioavailability .

Q. How can computational methods improve reaction yield and selectivity?

  • Bayesian Optimization : Apply machine learning to screen reaction parameters (e.g., temperature, solvent, catalyst loading) and predict optimal conditions .
  • Density Functional Theory (DFT) : Model transition states to identify stereochemical bottlenecks (e.g., indene ring puckering during amidation) .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Key Issues :

  • Solvent Selection : Test mixed-solvent systems (e.g., DMSO/water) to induce slow crystallization.
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
  • Co-crystallization : Add co-formers (e.g., tartaric acid) to stabilize the hydrochloride salt .

Methodological Notes

  • Contradictory Data : If NMR signals overlap (e.g., indene protons), use 2D techniques (COSY, HSQC) or deuterated analogs for clarity .
  • Stereochemical Drift : Monitor reaction pH to prevent racemization during amidation (pH 7–8 recommended) .
  • Scale-Up Risks : For flow chemistry, ensure inline IR spectroscopy to detect clogging or byproduct formation .

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